

"extraction of 2-Nonenal from fabric samples for forensic studies"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Nonenal

Cat. No.: B146743

[Get Quote](#)

Application Note & Protocol

Topic: Ultrasensitive Extraction and Quantification of **2-Nonenal** from Fabric Samples for Forensic Intelligence

Introduction: The Forensic Significance of Human Scent

Volatile organic compounds (VOCs) released from the human body create a unique chemical signature, or "scent profile," that can serve as valuable trace evidence in forensic investigations. Among these VOCs, **trans-2-nonenal** is of particular interest. It is an unsaturated aldehyde produced by the oxidative degradation of omega-7 unsaturated fatty acids on the skin, and its presence is strongly correlated with the human body, with concentrations tending to increase with age^{[1][2][3]}.

In a forensic context, the ability to detect **2-nonenal** on fabric samples—such as clothing, upholstery, or bedding found at a crime scene—can provide a crucial link between a person and a location or object. Because **2-nonenal** is a lipid-soluble molecule, it is not easily removed by water and can persist on fabrics, making it a relatively stable chemical fingerprint^[4]. However, its volatile nature and typically low concentration in forensic samples present a significant analytical challenge, demanding a highly sensitive and robust extraction and detection methodology^{[5][6]}.

This document provides a comprehensive guide to the extraction of **2-nonenal** from fabric samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). We will detail the optimized protocol, explain the scientific rationale behind key steps, and outline a self-validating framework to ensure data integrity and trustworthiness.

Application Notes: The Science Behind the Method

The successful analysis of trace-level VOCs like **2-nonenal** hinges on making informed decisions during method development. This section explains the causality behind the recommended protocol choices.

The Rationale for Headspace SPME

For volatile and semi-volatile analytes like **2-nonenal** embedded in a solid matrix like fabric, Headspace Solid-Phase Microextraction (HS-SPME) is the superior extraction technique.

- Enhanced Sensitivity: HS-SPME is a solvent-free equilibrium-based extraction technique that concentrates analytes from the headspace (the gas phase above the sample) onto a coated fiber[7][8]. This process effectively isolates the analyte from non-volatile matrix components that could interfere with GC-MS analysis, thereby improving the signal-to-noise ratio and lowering detection limits.
- Matrix Effect Mitigation: By sampling from the headspace rather than performing a direct liquid extraction of the fabric, we minimize the co-extraction of complex matrix components (e.g., dyes, softeners, detergents) that can contaminate the GC system and suppress the analyte signal.
- Analyte Preservation: Traditional solvent extraction methods risk losing a volatile compound like **2-nonenal** during solvent evaporation steps. HS-SPME is a closed-system extraction, ensuring that volatile analytes are efficiently trapped and transferred to the analytical instrument.

Critical Parameters for HS-SPME Optimization

The efficiency of the HS-SPME process is governed by several interdependent parameters.

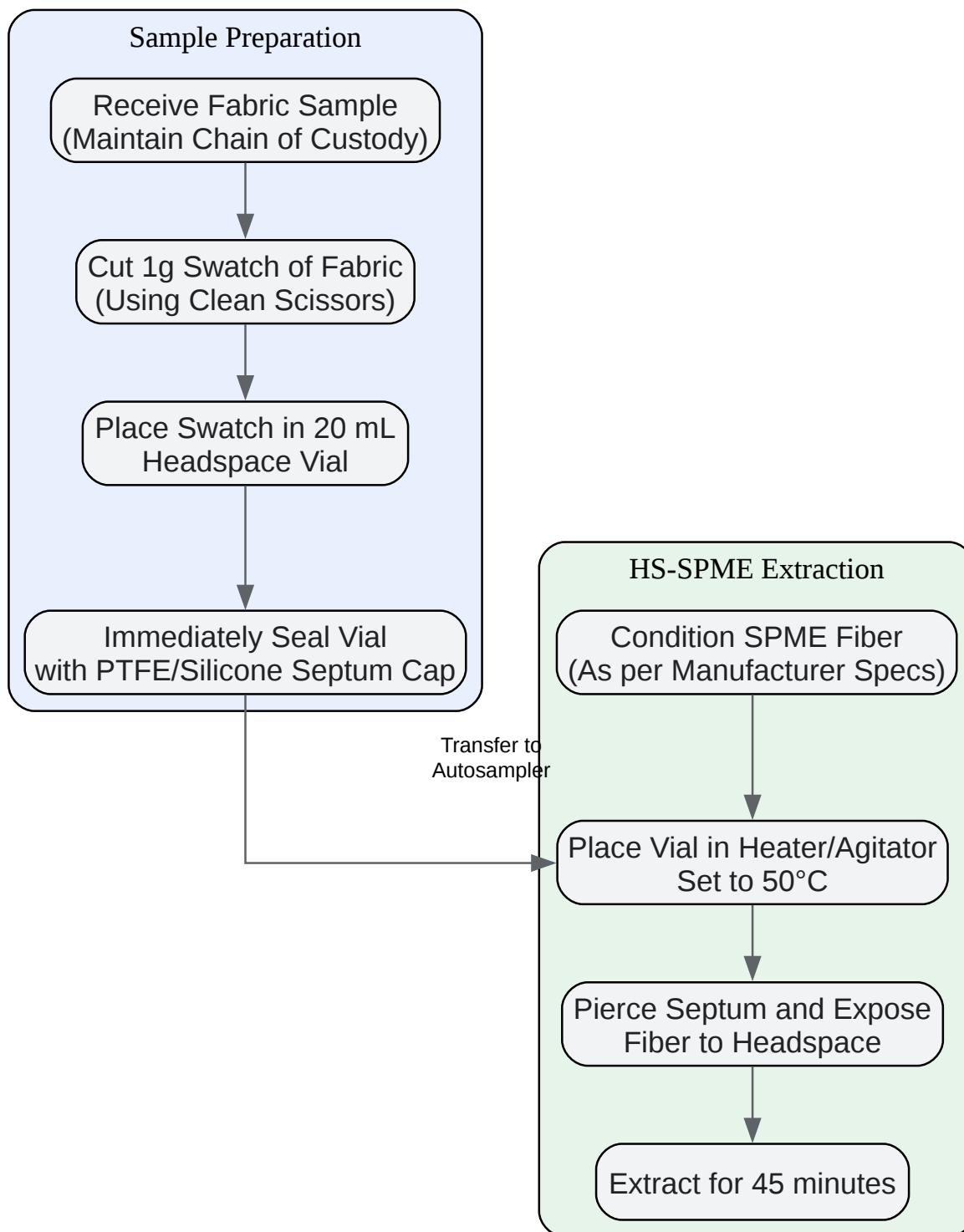
The following choices have been optimized for **2-nonenal** based on empirical data.

- SPME Fiber Selection: The chemical composition of the fiber coating dictates its affinity for the target analyte. For **2-nonenal**, a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is highly effective. The DVB provides a porous structure with a high surface area, ideal for trapping organic molecules like aldehydes, while the PDMS component assists in the adsorption of semi-volatile compounds[5][7]. Studies have shown this fiber to be the most efficient for **2-nonenal** extraction compared to other common coatings[7].
- Extraction Temperature: Temperature is a critical factor that influences the vapor pressure of the analyte. Increasing the temperature shifts the equilibrium, driving more **2-nonenal** from the fabric into the headspace. An optimized temperature of 50°C provides a significant increase in extraction efficiency without causing thermal degradation of the analyte[5][7][9].
- Extraction Time: The extraction process is governed by kinetics. The fiber must be exposed to the headspace for a sufficient duration to allow equilibrium to be reached, or at least to ensure consistent and reproducible analyte adsorption. An extraction time of 45 minutes at the optimized temperature has been shown to yield efficient and reproducible results for **2-nonenal**[5][7][9].
- Sample Integrity and Storage: The stability of **2-nonenal** on fabric is a critical consideration for forensic evidence. At room temperature, significant analyte loss can occur after 6 hours. However, when refrigerated at 4°C, the compound remains stable with almost no degradation for at least 24 hours[5]. Therefore, fabric samples must be stored in airtight containers (e.g., sealed evidence bags, glass vials) and kept refrigerated until analysis.

Experimental Protocols

These protocols provide step-by-step methodologies for the extraction, analysis, and validation of **2-nonenal** from fabric samples.

Protocol 1: HS-SPME-GC-MS Analysis of 2-Nonenal

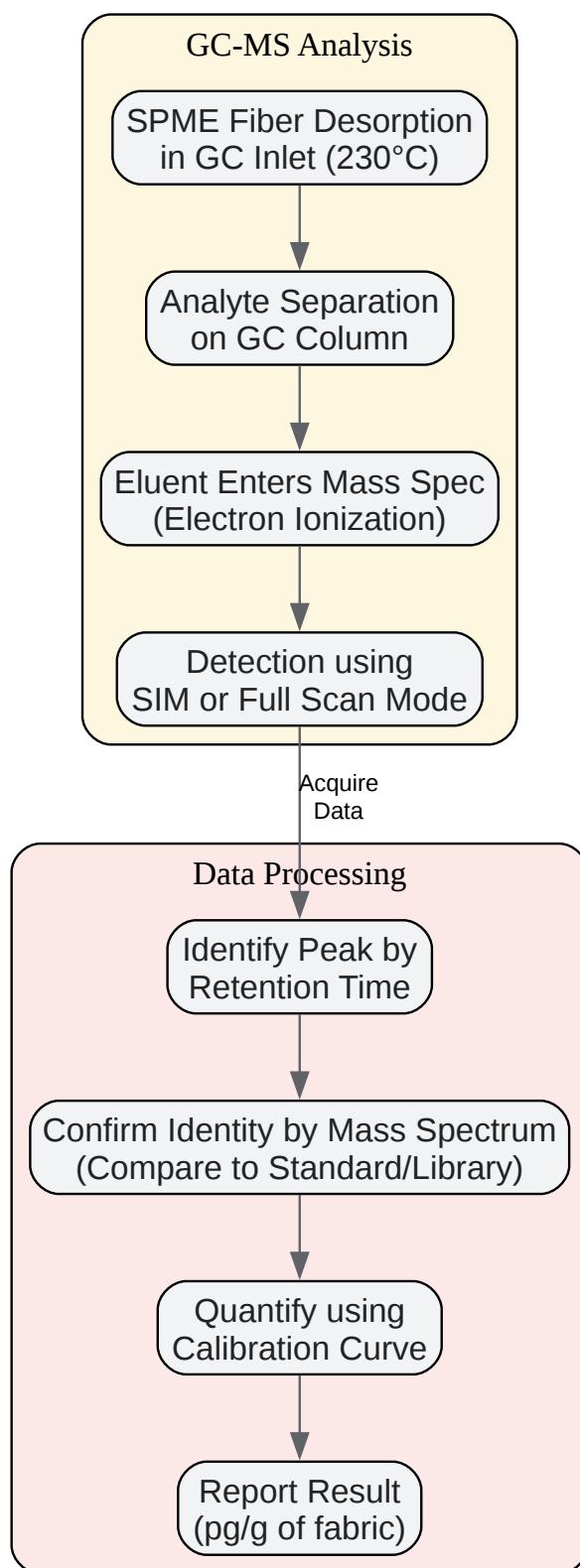

This protocol details the primary workflow from sample preparation to instrumental analysis.

3.1.1. Materials and Reagents

- Fabric sample (e.g., cotton, polyester)

- 20 mL glass headspace vials with magnetic screw caps and PTFE/silicone septa
- SPME Fiber Holder (Manual or for Autosampler)
- 65 μ m PDMS/DVB SPME Fiber
- Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
- **trans-2-nonenal** standard
- Methanol (HPLC grade)

3.1.2. Workflow Diagram


[Click to download full resolution via product page](#)

Caption: Sample preparation and HS-SPME workflow for **2-nonenal** analysis.

3.1.3. Step-by-Step Procedure

- Sample Preparation:
 - Using clean scissors or a scalpel, cut a representative 1.0 g portion of the fabric evidence. Handle the sample with clean forceps to avoid contamination.
 - Place the fabric swatch into a 20 mL headspace vial.
 - Immediately seal the vial with a magnetic screw cap. Prepare a "fabric blank" using an identical, clean piece of fabric to serve as a negative control.
- HS-SPME Extraction:
 - Place the sealed vial into the autosampler tray or a heating block.
 - Incubate the vial at 50°C for 10 minutes to allow for equilibration.
 - Introduce the PDMS/DVB SPME fiber into the headspace of the vial (do not let it touch the fabric).
 - Extract for 45 minutes at 50°C. Agitation during extraction is recommended if available.
- GC-MS Analysis:
 - After extraction, immediately retract the fiber and introduce it into the heated GC inlet for thermal desorption.
 - Desorb the analytes from the fiber for 5 minutes at 230°C in splitless mode.
 - Begin the GC-MS data acquisition. (See Table 1 for recommended parameters).
 - After desorption, condition the fiber in a separate bake-out station as per manufacturer instructions before the next sample.

Analytical Workflow & Data Interpretation

[Click to download full resolution via product page](#)

Caption: Analytical workflow from GC-MS injection to final data reporting.

3.2.1. GC-MS Parameters and Data Interpretation

Parameter	Recommended Setting	Rationale
GC System		
Injection Port Temp	230°C	Ensures rapid and complete thermal desorption of 2-nonenal from the SPME fiber.
Injection Mode		
	Splitless (for 5 min)	Maximizes the transfer of the analyte onto the column for trace-level analysis.
Column		
	DB-1 or similar non-polar column (e.g., 30m x 0.25mm, 0.25μm)	Provides good chromatographic separation for volatile compounds like 2-nonenal ^{[5][10]} .
Oven Program		
	40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min	A standard temperature program to separate volatile compounds effectively.
Carrier Gas		
	Helium, constant flow of 1.0 mL/min	Inert carrier gas standard for GC-MS.
MS System		
Ion Source Temp		
	230°C	Standard temperature for electron ionization.
Ionization Mode		
	Electron Ionization (EI) at 70 eV	Standard ionization energy that produces reproducible fragmentation patterns.
Acquisition Mode		
	Selective Ion Monitoring (SIM)	For highest sensitivity and selectivity. Monitor characteristic fragment ions for 2-nonenal: m/z 55, 83, 111 ^[5] . A full scan can be used for initial identification.

- Identification: The identity of **2-nonenal** is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram to that of a pure standard. The presence and relative abundance of the key fragment ions (m/z 55, 83, 111) are critical for positive identification[5].
- Quantification: Create a calibration curve by analyzing a series of vials containing clean fabric swatches spiked with known amounts of **2-nonenal** standard. Plot the peak area against the concentration to determine the amount of **2-nonenal** in the unknown sample.

Protocol 2: Method Validation Framework

To ensure the trustworthiness of results, the analytical method must be validated. This protocol follows established guidelines for single-laboratory validation[11].

Validation Parameter	Acceptance Criteria	Procedure
Selectivity	No interfering peaks at the retention time of 2-nonenal in blank fabric samples.	Analyze at least three different blank fabric matrices (e.g., cotton, wool, polyester) to ensure no endogenous components co-elute and interfere with the analyte peak.
Linearity & Range	Correlation coefficient (r^2) ≥ 0.99	Prepare and analyze spiked fabric samples at a minimum of five concentration levels (e.g., 1-50 ng/g). Perform a linear regression analysis. The linear range should bracket the expected concentrations in forensic samples[5][10].
Limit of Detection (LOD)	S/N ≥ 3	Determine the lowest concentration that can be reliably detected. Based on literature, a target LOD of ~22 pg is achievable[5][9][10]. This can be calculated from the standard deviation of the response at low concentrations.
Limit of Quantification (LOQ)	S/N ≥ 10	Determine the lowest concentration that can be accurately and precisely quantified. This is typically ~3x the LOD.
Accuracy (% Recovery)	80 - 120%	Analyze blank fabric samples spiked with known amounts of 2-nonenal at low, medium, and high concentrations. Calculate the recovery as (Measured

Amount / Spiked Amount) x
100.

Precision (%RSD)	Repeatability (intra-day) ≤ 15% Intermediate Precision (inter-day) ≤ 20%	Repeatability: Analyze 6 replicates of a spiked sample on the same day. Intermediate Precision: Repeat the analysis on two different days with different analysts or instruments if possible. Calculate the Relative Standard Deviation (%RSD).
------------------	---	---

References

- Saito, A., et al. (2021). Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of **2-Nonenal** and Its Application to Body Odor Analysis. *Molecules*, 26(19), 5739.
- Saito, A., et al. (2021). Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of **2-Nonenal** and Its Application to Body Odor Analysis. *PubMed*.
- Saito, A., et al. (2021). (PDF) Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of **2-Nonenal** and Its Application to Body Odor Analysis. *ResearchGate*.
- Kimura, K., et al. (2016). Measurement of **2-nonenal** and diacetyl emanating from human skin surface employing passive flux sampler – GCMS system. *ResearchGate*.
- Saito, A., et al. (2021). Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of **2-Nonenal** and Its Application to Body Odor Analysis. *MDPI*.
- Sekine, Y., et al. (2016). Measurement of **2-nonenal** and diacetyl emanating from human skin surface employing passive flux sampler-GCMS system. *PubMed*.
- Nowak, M. D., et al. (2023). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. *National Institutes of Health*.
- Prada, P. A., et al. (2010). Comparison of extraction methods for the removal of volatile organic compounds (VOCs) present in sorbents used for human scent evidence collection. *RSC Publishing*.

- Prada, P. A., et al. (2010). Comparison of extraction methods for the removal of volatile organic compounds (VOCs) present in sorbents used for human scent evidence collection. ResearchGate.
- Prada, P. A., et al. (2010). Comparison of extraction methods for the removal of volatile organic compounds (VOCs) present in sorbents used for human scent evidence collection. FIU Discovery.
- Saito, A., et al. (2021). Comparison of **2-nonenal** contents in body odor samples collected from several body parts. ResearchGate.
- Nakashima, Y., et al. (2023). Gas-Phase Biosensors (Bio-Sniffers) for Measurement of **2-Nonenal**, the Causative Volatile Molecule of Human Aging-Related Body Odor. MDPI.
- UCLA Health. (n.d.). Dusty smells triggered by 2-nonenol compound. UCLA Health.
- Kataoka, H. (2022). Solid-Phase Microextraction and Related Techniques in Bioanalysis. MDPI.
- Secăreanu, L. O., et al. (2020). Validation method and proficiency test for the determination of free and hydrolysed formaldehyde. Industria Textila Journal.
- ResearchGate. (2024). (PDF) Analysis of Volatile Organic Compounds in Textiles: Insights from GC-MS with Metal Content Assessment Using ICP-MS. ResearchGate.
- Los Alamos National Laboratory. (2013). SOP-5161, Routine Validation of Volatile Organic Compound (VOC) Analytical Data. Los Alamos National Laboratory.
- Peters, R., et al. (2023). Human scent characterization: A review. Forensic Science International.
- Prada, P. A., et al. (2014). Characteristic Human Scent Compounds Trapped on Natural and Synthetic Fabrics as analyzed by SPME-GC/MS. Semantic Scholar.
- Shrestha, R. (2015). Validation of a Method for the Analysis of Volatile Organic Compounds in Water. CORE.
- Haze, S., et al. (2001). **2-Nonenal** Newly Found in Human Body Odor Tends to Increase with Aging. ResearchGate.
- Purdue University Graduate School. (2022). Solid-Phase Microextraction of Volatile Organic Compounds for Analytical and Forensic Applications. Purdue University.
- UNT Open Books. (n.d.). Fabric Analysis – Forensic Chemistry Laboratory Manual. UNT Open Books.
- Akagawa, M., et al. (2011). Lipid Peroxidation Generates Body Odor Component **trans-2-Nonenal** Covalently Bound to Protein in Vivo. Journal of Biological Chemistry.
- Lee, S., et al. (2024). Eggplant Phenolamides: **2-Nonenal** Scavenging and Skin Protection Against Aging Odor. MDPI.
- Wu, Y. (2024). The mysterious scent of time: **2-Nonenal**, the scent of the elderly. Iconic Elements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mysterious scent of time: 2-Nonenal, the scent of the elderly - Iconic Elements by dr. Wu [iconic-elements.com]
- 4. uclahealth.org [uclahealth.org]
- 5. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-Phase Microextraction and Related Techniques in Bioanalysis [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. permalink.lanl.gov [permalink.lanl.gov]
- To cite this document: BenchChem. ["extraction of 2-Nonenal from fabric samples for forensic studies"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146743#extraction-of-2-nonenal-from-fabric-samples-for-forensic-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com